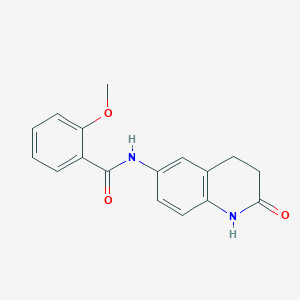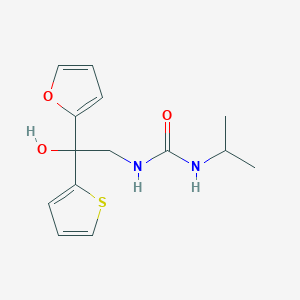![molecular formula C13H18N2O4 B2517671 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole CAS No. 2320818-07-1](/img/structure/B2517671.png)
5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxolane Ring: Starting with a suitable diol, the oxolane ring can be formed through cyclization reactions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization of appropriate amine precursors.
Oxazole Ring Formation: The oxazole ring is often formed through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step involves coupling the oxolane, azetidine, and oxazole intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane and azetidine rings.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the oxazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The oxolane ring can contribute to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,2-oxazol-3-ylmethanesulfonamide: Similar in structure but with a sulfonamide group instead of the azetidine and oxolane rings.
3-Methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid: Contains an oxolane ring but differs in the presence of an amino acid derivative.
Uniqueness
The uniqueness of 5-Methyl-3-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}-1,2-oxazole lies in its combination of three distinct rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-4-12(14-19-9)13(16)15-5-11(6-15)18-8-10-2-3-17-7-10/h4,10-11H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBHULYRSYAGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2517591.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)


![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)


![N'-(2,5-difluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2517607.png)
![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
